molecular formula C11H18O B12552612 Cyclohexanone, 2-(1-ethylpropylidene)- CAS No. 144054-69-3

Cyclohexanone, 2-(1-ethylpropylidene)-

Cat. No.: B12552612
CAS No.: 144054-69-3
M. Wt: 166.26 g/mol
InChI Key: BJLOXKUDBXCPAO-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(1-ethylpropylidene)- is an organic compound with a six-carbon cyclic structure and a ketone functional group. This compound is a derivative of cyclohexanone, where the ketone group is substituted with a 1-ethylpropylidene group. It is a colorless to pale yellow liquid with a characteristic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(1-ethylpropylidene)- can be synthesized through various methods. One common method involves the reaction of cyclohexanone with 1-ethylpropylidene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of cyclohexanone, 2-(1-ethylpropylidene)- often involves the catalytic hydrogenation of cyclohexanone derivatives. This process requires specific catalysts, such as palladium or platinum, and is carried out in large-scale reactors to produce significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(1-ethylpropylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in cyclohexanol derivatives.

    Substitution: The compound can undergo substitution reactions where the 1-ethylpropylidene group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated cyclohexanone derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Cyclohexanone, 2-(1-ethylpropylidene)- is primarily synthesized through the auto-condensation of cyclohexanone using a solid acidic catalyst. This process involves heating cyclohexanone at temperatures ranging from 100 to 160 °C, which enhances the yield of the desired product. The catalyst used can significantly influence both the reaction rate and the overall yield of cyclohexanone derivatives .

Chemical Properties:

  • Molecular Formula: C₁₃H₁₈O
  • Molecular Weight: 194.29 g/mol
  • Boiling Point: Approximately 155.6 °C
  • Density: 0.948 g/cm³ at 20 °C

Industrial Applications

  • Epoxy Resins and Plastics:
    Cyclohexanone, 2-(1-ethylpropylidene)- serves as a modifying agent for epoxy resins. Its incorporation improves the mechanical properties of the resin, making it suitable for applications in coatings and adhesives .
  • Crosslinking Agent:
    The compound acts as a crosslinking agent in polymer chemistry, enhancing the durability and thermal stability of various polymer products. This application is crucial in industries such as automotive and construction, where material performance is critical.
  • Intermediate for Fine Chemicals:
    It is an essential intermediate in the synthesis of o-phenylphenol, a compound widely used in the production of dyes, surfactants, fire retardants, and pharmaceuticals. The increasing demand for these derivatives has led to a continuous rise in the market for cyclohexanone derivatives .

Case Study 1: Synthesis of O-Phenylphenol

A study demonstrated that cyclohexanone can be dehydro-condensed to produce o-phenylphenol through a two-stage reaction involving acidic or basic catalysts. The first stage focuses on forming a dimer of cyclohexanone, followed by dehydrogenation using metal catalysts such as platinum . This method showcases the versatility of cyclohexanone derivatives in producing valuable fine chemicals.

Case Study 2: Use in Epoxy Resin Formulations

Research conducted on epoxy resin formulations incorporating cyclohexanone derivatives revealed improved mechanical properties and resistance to environmental factors compared to standard formulations without these additives. The study highlighted how the inclusion of cyclohexanone-based compounds can enhance performance in demanding applications .

Summary Table of Applications

Application Description
Epoxy ResinsModifying agent that enhances mechanical properties for coatings and adhesives.
Crosslinking AgentImproves thermal stability and durability in polymer products.
Intermediate for Fine ChemicalsKey component in synthesizing o-phenylphenol used in dyes, surfactants, and pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(1-ethylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound with a ketone functional group.

    Cyclopentanone: A five-carbon cyclic ketone with similar chemical properties.

    Cycloheptanone: A seven-carbon cyclic ketone with comparable reactivity.

Uniqueness

Cyclohexanone, 2-(1-ethylpropylidene)- is unique due to the presence of the 1-ethylpropylidene group, which imparts distinct chemical and physical properties

Properties

CAS No.

144054-69-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-pentan-3-ylidenecyclohexan-1-one

InChI

InChI=1S/C11H18O/c1-3-9(4-2)10-7-5-6-8-11(10)12/h3-8H2,1-2H3

InChI Key

BJLOXKUDBXCPAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1CCCCC1=O)CC

Origin of Product

United States

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